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Compound of Interest

Compound Name: 2-(Undecyloxy)ethanol

Cat. No.: B3415720

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-(Undecyloxy)ethanol (CAS No: 38471-47-5). The information herein is curated for
researchers, scientists, and professionals in drug development to facilitate the identification
and characterization of this compound. This document presents predicted and analogous
spectroscopic data in clearly structured tables, details general experimental protocols for data
acquisition, and includes a workflow diagram for spectroscopic analysis.

Molecular Structure:

Formula: C13H2802 Molecular Weight: 216.37 g/mol

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic
molecules. The following tables summarize the predicted *H and 3C NMR chemical shifts for 2-
(Undecyloxy)ethanol. These predictions are based on the analysis of its chemical structure
and comparison with similar molecules.

Table 1: Predicted *H NMR Data for 2-(Undecyloxy)ethanol
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~3.71 t 2H -O-CH2-CH2-OH
~3.55 t 2H -O-CH2-CH2-OH
~3.45 t 2H CHs-(CH2)o-CH2-0O-
~2.50 s (broad) 1H -OH
] CH3-(CH2)s-CH2-CH2-
~1.58 quint 2H
O-
CH3-(CH2)s-CH2-CHz2-
~1.26 m 16H
O-
~0.88 t 3H CHs-(CH2)10-O-

Table 2: Predicted 3C NMR Data for 2-(Undecyloxy)ethanol

Chemical Shift (8) ppm Assighment
~72.5 -O-CH2-CH2-OH
~71.8 CH3-(CHz)s-CH2-O-
~61.9 -O-CHz2-CH2-OH
~31.9 CHz (from undecyl chain)
~29.6 CHz (multiple from undecyl chain)
~29.3 CHz (from undecyl chain)
~26.1 CHz (from undecyl chain)
~22.7 CHs-CHa-
~14.1 CHs-
Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule. The
expected IR absorption bands for 2-(Undecyloxy)ethanol are listed in the table below, based
on the analysis of its functional groups and data from analogous compounds.

Table 3: Predicted IR Absorption Data for 2-(Undecyloxy)ethanol

Wavenumber (cm~?) Intensity Assignment
3600-3200 Strong, Broad O-H stretch (alcohol)
2955-2850 Strong C-H stretch (alkane)
1470-1450 Medium C-H bend (alkane)

C-O stretch (ether and primary

1125-1085 Strong
alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The expected major peaks in the electron ionization (El) mass spectrum of 2-
(Undecyloxy)ethanol are presented below.

Table 4: Predicted Mass Spectrometry Data for 2-(Undecyloxy)ethanol
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miz Relative Intensity Possible Fragment
216 Low [M]* (Molecular lon)
201 Medium [M - CHs]*

187 Medium [M - C2Hs]*

173 Medium [M - CsH7]*

159 Medium [M - CaHo]*

145 Medium [M - CsHa1]*

131 Medium [M - CeHas]*

117 Medium [M - C7Has]*

103 Medium [M - CgHai7]*

89 High [M - CoHao]*

75 High [CH2=0+-CH2CH20H]
45 Very High [CH2CH20H]*

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-(Undecyloxy)ethanol in 0.5-0.7
mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a standard 5 mm NMR tube. Add a
small amount of tetramethylsilane (TMS) as an internal standard (O ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Tune and shim the instrument to optimize magnetic field homogeneity.
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o Acquire a one-dimensional *H NMR spectrum with a sufficient number of scans to achieve
a good signal-to-noise ratio.

o Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and
an acquisition time of 2-4 seconds.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and reference the
chemical shifts to the TMS signal.

IR Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or
KBr).

o Solution: Dissolve the sample in a suitable solvent (e.g., CCls, CS2) that has minimal
interference in the spectral regions of interest.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
» Data Acquisition:
o Record a background spectrum of the empty sample holder (or the solvent).

o Place the prepared sample in the spectrometer and acquire the sample spectrum.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3415720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o The instrument will automatically ratio the sample spectrum to the background spectrum to
produce the final absorbance or transmittance spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a suitable inlet system, such as a direct insertion probe or a gas chromatograph (GC-MS).

« lonization: Utilize Electron lonization (El) at a standard energy of 70 eV.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The abundance of each ion is measured by a detector, and a mass spectrum is
generated, plotting ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-(Undecyloxy)ethanol.
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Caption: Workflow for Spectroscopic Analysis.

¢ To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of 2-(Undecyloxy)ethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3415720#spectroscopic-data-nmr-ir-ms-for-2-
undecyloxy-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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